molecular formula C24H25N3O4 B2597082 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 898458-76-9

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Cat. No.: B2597082
CAS No.: 898458-76-9
M. Wt: 419.481
InChI Key: BQAFHCXVYCIKKA-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic small molecule based on the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure frequently encountered in natural products and known for its diverse biological activities . This compound is an oxalamide derivative that incorporates a furan-2-yl moiety and a 4-methoxyphenyl group, making it a compound of significant interest in medicinal chemistry and agrochemical research. Its core dihydroisoquinolinone scaffold is recognized as a synthetically accessible and versatile framework for developing bioactive molecules . While the specific biological profile of this compound requires further investigation, derivatives of this scaffold have demonstrated potent antioomycete activity against plant pathogens like Pythium recalcitrans , suggesting potential value for plant disease management research . Furthermore, closely related structural analogs have been explored for their pharmacological properties, including as positive allosteric modulators of neuronal receptors, highlighting the broader research potential of this chemical class . This product is intended for research purposes such as bioassay screening, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-30-20-10-8-19(9-11-20)26-24(29)23(28)25-15-21(22-7-4-14-31-22)27-13-12-17-5-2-3-6-18(17)16-27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAFHCXVYCIKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Moiety: Starting from a suitable precursor, the isoquinoline ring can be synthesized through Pictet-Spengler reaction or Bischler-Napieralski reaction.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation or through a cyclization reaction involving furfural or its derivatives.

    Coupling of the Two Moieties: The isoquinoline and furan rings are then coupled using a suitable linker, often through a nucleophilic substitution or a condensation reaction.

    Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage, typically through the reaction of an oxalyl chloride derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The isoquinoline ring can be reduced to tetrahydroisoquinoline derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanone derivatives, while reduction of the isoquinoline ring could produce tetrahydroisoquinoline compounds.

Scientific Research Applications

Medicinal Chemistry

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is investigated for its pharmacological properties:

  • Antitumor Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating potential in cancer therapy.
    Study ReferenceCancer TypeInhibition Rate
    BreastSignificant
  • Antimicrobial Properties : The presence of furan and isoquinoline moieties enhances antimicrobial activity against certain bacterial strains.

Biological Research

The compound serves as a probe in biochemical assays to study pathways involving dihydroisoquinoline and furan derivatives. Its structural features suggest potential interactions with neurotransmitter receptors and enzymes.

Materials Science

In industry, this compound is utilized in developing new materials with specific properties or as a catalyst in chemical reactions.

Case Studies

Several studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Antitumor Efficacy Study :
    • Researchers evaluated the compound's ability to inhibit cell proliferation in breast cancer models.
    • Results indicated a significant reduction in tumor cell viability compared to control groups.
  • Antimicrobial Activity Assessment :
    • A comparative study demonstrated that derivatives exhibited potent activity against Gram-positive bacteria.
    • The furan and isoquinoline components were identified as key contributors to this activity.

Mechanism of Action

The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide would depend on its specific interactions with molecular targets. This might involve binding to specific receptors, inhibiting enzymes, or interacting with nucleic acids. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Thiophene-Substituted Analog ()

A closely related compound, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide, differs in two key aspects:

  • Heterocycle: Replaces furan-2-yl with thiophen-3-yl.
  • N2 Substituent : Uses a 4-methoxybenzyl group instead of 4-methoxyphenyl. The benzyl moiety adds steric bulk, which may affect binding to target proteins or metabolic pathways.

Imidazolidinone-Containing Oxalamide ()

Compound N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-5-oxoimidazolidin-1-yl)phenyl)-2-methyl-5-oxoimidazolidin-1-yl)oxalamide features imidazolidinone rings and phenolic hydroxy groups. These structural differences enhance hydrogen-bonding capacity and rigidity, likely improving target affinity but reducing synthetic accessibility (yield: 77%) .

Sulfamoyl-Phenyl Derivatives ()

Compounds such as 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide incorporate sulfamoyl and isoindolinone groups.

Key Observations :

  • The target compound’s furan and methoxyphenyl groups balance lipophilicity and polarity, favoring oral bioavailability.
  • Thiophene analogs may exhibit enhanced metabolic stability due to sulfur’s resistance to oxidative degradation .
  • Bulkier derivatives (e.g., imidazolidinone) show reduced synthetic yields, highlighting the target compound’s synthetic practicality .

Pharmacological Implications (Speculative)

While direct activity data for the target compound is unavailable, structural trends suggest:

  • Anticancer Potential: Oxalamide derivatives often exhibit kinase inhibition or apoptosis induction, as seen in 5-fluorouracil prodrugs (). The furan group may enhance DNA intercalation compared to thiophene .
  • Metabolism : The 4-methoxyphenyl group may slow hepatic clearance compared to benzyl derivatives, extending half-life .

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the oxalamide class and features a unique molecular structure characterized by:

  • Dihydroisoquinoline moiety
  • Furan ring
  • Methoxyphenyl group

The molecular formula is C23H24N4O4C_{23}H_{24}N_4O_4, with a molecular weight of approximately 420.46 g/mol. Its structural complexity allows for various interactions within biological systems, which may contribute to its pharmacological potential.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing dihydroisoquinoline structures have shown activity against various cancer cell lines, suggesting potential mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for their anti-inflammatory properties. Research indicates that they may act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. For example, some derivatives demonstrated IC50 values in the low micromolar range against COX-2, indicating strong inhibitory effects that could translate into therapeutic applications for inflammatory diseases .

Neuroprotective Properties

The dihydroisoquinoline scaffold is known for its neuroprotective effects. Studies suggest that compounds featuring this moiety can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

In Vitro Studies

In vitro assays have been conducted to assess the biological activities of this compound. These studies typically involve:

  • Cell Viability Assays : Evaluating the cytotoxic effects on various cancer cell lines.
  • Enzyme Inhibition Assays : Measuring the inhibition of COX enzymes.

Results from these studies indicate that the compound exhibits dose-dependent effects on cell viability and significant inhibition of inflammatory pathways.

In Vivo Studies

Preliminary in vivo studies have shown promising results regarding the anti-inflammatory effects of similar oxalamide derivatives. Animal models treated with these compounds exhibited reduced edema and inflammation markers, supporting their potential as therapeutic agents in managing chronic inflammatory conditions.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Dihydroisoquinoline : Starting from appropriate precursors through cyclization reactions.
  • Coupling with Furan Derivatives : Utilizing coupling agents to link furan rings to the dihydroisoquinoline core.
  • Oxalamide Formation : Finalizing the structure through amide bond formation with methoxyphenyl groups.

Each step requires careful optimization to maximize yield and purity.

Q & A

Q. Table 1: Reaction Conditions for Oxalamide Synthesis

Precursor AmineOxalyl DerivativeSolventYield (%)Reference
SulfanilamideOxalyl chlorideDioxane73
TetrahydroquinolineOxalic acidTHF74–86

Advanced: How can reaction conditions be optimized to improve yields of this oxalamide in multistep syntheses?

Methodological Answer:
Optimization involves balancing steric hindrance, electronic effects, and solvent polarity. For example:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during oxalyl chloride activation ().
  • Catalytic additives : Use of DMAP (4-dimethylaminopyridine) can accelerate coupling reactions in sterically hindered systems.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane resolves polar byproducts (Rf = 0.32–0.44 in ).

Critical Data Contradiction : reports decomposition at 180°C, while shows stable oxalamides with higher melting points (237–250°C). This discrepancy suggests substituent-dependent thermal stability, requiring thermogravimetric analysis (TGA) for validation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H/N-O stretches (3133–3502 cm⁻¹) ().

NMR :

  • ¹H-NMR : Identify aromatic protons (δ 6.86–7.97 ppm), methoxy groups (δ 3.82 ppm), and dihydroisoquinoline CH₂ (δ 2.5–3.5 ppm) ().
  • ¹³C-NMR : Detect carbonyl carbons (δ 170–175 ppm) and quaternary aromatic carbons (δ 138–150 ppm).

HRMS : Validate molecular weight (e.g., HRMS error < 5 ppm in ).

Advanced: How can conflicting NMR data (e.g., splitting patterns) be resolved for structural elucidation?

Methodological Answer:
Conflicts often arise from dynamic effects (e.g., rotamers) or overlapping signals. Strategies include:

Variable-temperature NMR : Resolve broadening due to conformational exchange.

2D NMR (COSY, HSQC) : Assign coupling networks (e.g., furan protons vs. dihydroisoquinoline CH₂ in ).

Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis sets).

Basic: What biological activities are reported for structurally similar oxalamides?

Methodological Answer:
Analogous compounds exhibit:

  • Antimicrobial activity : Tetrahydroquinoline-oxalamides inhibit bacterial growth ().
  • Anticancer potential : Furan-containing derivatives disrupt microtubule assembly ().
  • Neuroprotective effects : Methoxyphenyl groups modulate acetylcholine esterase ().

Q. Table 2: Biological Activities of Oxalamide Derivatives

SubstituentActivity (IC₅₀)Model SystemReference
4-MethoxyphenylAChE inhibition (12 µM)In vitro enzymatic
Furan-2-ylAntiproliferative (8 µM)MCF-7 cells

Advanced: How can structure-activity relationships (SAR) guide the design of more potent analogs?

Methodological Answer:
Key SAR insights:

Methoxy positioning : Para-substitution (4-methoxyphenyl) enhances solubility and target affinity vs. ortho-substitution ( vs. 3).

Heterocyclic moieties : Furan-2-yl improves metabolic stability over phenyl ().

Steric bulk : Cycloalkyl groups (e.g., cyclopentyl in ) reduce off-target interactions .

Design recommendation : Introduce fluorinated substituents (e.g., 4-fluorophenyl in ) to enhance bioavailability .

Basic: What analytical methods ensure purity and quantify impurities in this compound?

Methodological Answer:

HPLC : Use C18 columns with UV detection (λ = 254 nm). reports impurity limits (<0.5% total).

TLC : Monitor reaction progress (Rf values in : 0.32–0.44).

Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values.

Advanced: How do hyphenated techniques (e.g., LC-MS/MS) resolve co-eluting impurities?

Methodological Answer:

LC-MS/MS : Differentiate isomers via fragmentation patterns (e.g., m/z 394.382 for C21H16F2N4O2 in ).

Ion mobility spectrometry : Separate conformers with similar m/z but differing collision cross-sections.

Method validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995) and LOQ (<0.1%).

Basic: What solvents and storage conditions stabilize this compound?

Methodological Answer:

  • Storage : –20°C under argon to prevent oxidation of the furan ring ().
  • Solubility : DMSO (>10 mM) or ethanol (>5 mM) for biological assays ().

Advanced: How can computational modeling predict metabolic pathways or toxicity?

Methodological Answer:

ADMET prediction : Use SwissADME or ADMETLab to assess CYP450 interactions.

Metabolite identification : Simulate Phase I/II transformations (e.g., demethylation of 4-methoxyphenyl in ).

Toxicity alerts : Check for structural alerts (e.g., mutagenic nitro groups in ).

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